Novobiocic acid

Übersicht

Beschreibung

Novobiocinsäure ist ein Derivat des Antibiotikums Novobiocin, das vom Actinomyceten Streptomyces niveus produziert wird. Novobiocinsäure ist die Aglyconform von Novobiocin, d.h. sie ist der nicht-zuckerhaltige Bestandteil des Moleküls. Novobiocin selbst ist bekannt für seine Fähigkeit, die bakterielle DNA-Gyrase zu hemmen, was es zu einem wirksamen Antibiotikum macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Novobiocinsäure kann aus Novobiocin durch basenkatalysierte Hydrolyse hergestellt werden. Dieser Prozess beinhaltet die Zerlegung von Novobiocin in seine Aglyconform durch Entfernen des Zuckeranteils unter basischen Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Novobiocinsäure beinhaltet typischerweise die Fermentation von Streptomyces niveus, gefolgt von Extraktions- und Reinigungsprozessen, um Novobiocin zu isolieren. Das Novobiocin wird dann einer basenkatalysierten Hydrolyse unterzogen, um Novobiocinsäure zu erhalten .

Analyse Chemischer Reaktionen

Glycosylation by NovM Transferase

Novobiocic acid undergoes regioselective glycosylation at its phenolic oxygen by NovM , which transfers L-noviose from TDP-l-noviose (ring C) .

| Parameter | Value |

|---|---|

| Km (this compound) | 15 μM |

| kcat | >300 min⁻¹ |

| Mn²⁺ dependency | Absolute |

-

NovM exhibits a sequential bi-bi mechanism , forming a ternary complex with both substrates before catalysis .

-

The enzyme tolerates structural variations in the coumarin aglycone, enabling synthesis of novobiocin analogs .

Electrochemical Interaction with Cysteine

This compound forms a 1:1 non-electroactive complex with cysteine via hydrogen bonding and electrostatic interactions, as shown by cyclic voltammetry :

| pH | Binding Constant (K, M⁻¹) |

|---|---|

| 7.0 | 1.5 × 10³ |

| 10.0 | 3.2 × 10³ |

Structural Modifications

-

Methylation : NovO methylates the aminocoumarin hydroxyl post-glycosylation using S-adenosylmethionine (SAM) .

-

Carbamoylation : NovN adds a carbamoyl group to the noviose 3′-OH, critical for DNA gyrase binding .

Role in Antibiotic Activity

The tripartite structure of novobiocin (A-B-C rings) depends on this compound’s reactivity:

-

Ring A (from this compound): Anchors the molecule to gyrase’s ATP-binding pocket .

-

Ring B : Blocks ATP hydrolysis through competitive inhibition .

-

Post-assembly modifications (methylation, carbamoylation) enhance target affinity by 100-fold .

Key Research Findings

-

This compound’s coupling to L-noviose by NovM occurs with a turnover number >300 min⁻¹ , making it one of the fastest glycosyltransferases characterized .

-

Structural analogs of this compound with modified prenyl groups retain 30–60% activity, suggesting flexibility in the benzoic acid moiety .

-

This compound derivatives lacking carbamoylation show 10-fold reduced gyrase inhibition, underscoring the importance of post-glycosylation steps .

Wissenschaftliche Forschungsanwendungen

Novobiocinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Derivate und Analoga verwendet.

Biologie: Novobiocinsäure wird auf ihre Wechselwirkungen mit Enzymen und Proteinen untersucht, insbesondere mit DNA-Gyrase.

Medizin: Die Forschung konzentriert sich auf das Potenzial von Novobiocinsäure als Antibiotikum und seine Rolle bei der Hemmung der bakteriellen DNA-Gyrase.

Industrie: Novobiocinsäure wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Verbindungen eingesetzt

Wirkmechanismus

Novobiocinsäure übt seine Wirkung aus, indem sie die GyrB-Untereinheit des bakteriellen DNA-Gyrase-Enzyms hemmt. Diese Hemmung blockiert die Adenosintriphosphatase (ATPase)-Aktivität des Enzyms und verhindert so die für die DNA-Replikation und -Reparatur notwendige Energieübertragung. Infolgedessen sind Bakterienzellen nicht in der Lage, sich zu vermehren, was zu ihrem Tod führt .

Wirkmechanismus

Novobiocic acid exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme. This inhibition blocks the adenosine triphosphatase (ATPase) activity of the enzyme, preventing the energy transduction necessary for DNA replication and repair. As a result, bacterial cells are unable to proliferate, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Clorobiocin: Ein weiteres Aminocumarin-Antibiotikum, das die DNA-Gyrase hemmt.

Coumermycin A1: Ähnlich wie Novobiocin zielt es auf die GyrB-Untereinheit der DNA-Gyrase ab.

Albamycin: Ein Synonym für Novobiocin mit ähnlichen Eigenschaften und Wirkmechanismen

Einzigartigkeit: Novobiocinsäure ist einzigartig aufgrund ihrer spezifischen Hemmung der GyrB-Untereinheit der DNA-Gyrase, was sie zu einem wertvollen Werkzeug bei der Untersuchung der bakteriellen DNA-Replikation und -Reparatur macht. Ihre Aglyconform ermöglicht die Erforschung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer Derivate mit verbesserter Wirksamkeit .

Biologische Aktivität

Novobiocin, an aminocoumarin antibiotic, has garnered attention for its multifaceted biological activities beyond its primary role as an antibacterial agent. This article delves into the immunomodulatory properties, mechanisms of action, and potential therapeutic applications of novobiocin, supported by detailed research findings and case studies.

Overview of Novobiocin

- Chemical Structure : Novobiocin is derived from Streptomyces niveus and Streptomyces spheroides. It primarily targets Gram-positive bacteria by inhibiting DNA gyrase, specifically the GyrB subunit, which is crucial for bacterial DNA replication and transcription .

- Pharmacokinetics : Novobiocin exhibits low oral bioavailability and a half-life of approximately 6 hours. It is highly protein-bound (95%) but has limited distribution due to its molecular properties .

Immunomodulatory Properties

Recent studies have highlighted novobiocin's role in modulating immune responses:

- Cytokine Production : Novobiocin significantly suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-10 in human peripheral blood mononuclear cells. This suppression occurs through the inhibition of mRNA translation for TNF-α, indicating a potential mechanism for its anti-inflammatory effects .

| Cytokine | Effect of Novobiocin |

|---|---|

| TNF-α | Inhibition |

| IL-1 | Inhibition |

| IL-6 | Inhibition |

| IL-10 | Inhibition |

- Surface Molecule Modulation : The antibiotic causes downregulation of surface molecules on monocytes, notably CD14, which may affect monocyte activation and function .

The mechanism by which novobiocin exerts its biological effects includes:

- Inhibition of DNA Gyrase : Novobiocin binds to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing DNA supercoiling necessary for bacterial replication .

- ADP Ribosylation : As a potent inhibitor of ADP ribosylation, novobiocin interferes with post-translational modifications that are critical for cellular signaling and function .

- Impact on Lipopolysaccharide Transport : Recent findings suggest that novobiocin enhances the activity of ATPases involved in lipopolysaccharide transport, potentially altering the permeability of bacterial membranes .

Antimicrobial Resistance

Novobiocin has been shown to mitigate the development of antimicrobial resistance:

- Inhibition of Error-Prone DNA Polymerases : It reduces the expression of genes associated with error-prone DNA repair mechanisms in Gram-positive bacteria, thereby preventing mutations that lead to antibiotic resistance .

Case Studies and Research Findings

Several studies illustrate the diverse applications and effects of novobiocin:

- Hepatoprotective Effects : In murine models treated with GalN-LPS (lipopolysaccharide), novobiocin prevented increases in serum transaminase activity, suggesting protective effects against liver injury induced by inflammatory mediators .

- TRPV1 Inhibition : Research indicates that novobiocin can inhibit TRPV1 (transient receptor potential vanilloid 1) expression in intestinal cells, leading to decreased intestinal permeability for certain compounds, which may have implications for drug absorption .

Eigenschaften

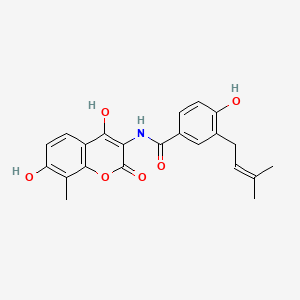

IUPAC Name |

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCFFEJWADWZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197541 | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-23-4 | |

| Record name | Novobiocic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novobiocic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Novobiocic Acid and how does it relate to the antibiotic Novobiocin?

A1: this compound is the aglycone precursor to the naturally occurring antibiotic Novobiocin. This means it lacks the L-noviose sugar moiety present in the full Novobiocin structure. [, ] Novobiocin itself is a tripartite molecule consisting of noviose, a coumarin residue, and a benzoic acid derivative, with this compound comprising the latter two components. []

Q2: How does the lack of the L-noviose sugar in this compound affect its biological activity?

A2: While Novobiocin inhibits bacterial DNA gyrase, studies have shown that this compound and other fragments lacking the novenamine moiety (noviose plus the coumarin residue) possess essentially no inhibitory activity against whole bacterial cells or DNA gyrase. [] This highlights the essential role of novenamine, particularly the L-noviose sugar, in binding to and inhibiting the target enzyme. []

Q3: Can this compound be modified to enhance the activity of other drugs?

A3: Research suggests that this compound and its derivatives can modulate the cytotoxicity of the anticancer agent Etoposide (VP-16). Specifically, Cyclothis compound, formed from this compound by acid-catalyzed cycloaddition, demonstrates significant potency in enhancing VP-16 cytotoxicity. [] This effect is attributed to the inhibition of VP-16 efflux from cells, leading to increased intracellular accumulation and enhanced formation of lethal VP-16-topoisomerase II-DNA complexes. [] Notably, this modulation occurs without affecting the compounds' inherent ability to inhibit topoisomerase II, indicating a shift in their target specificity. []

Q4: How is this compound synthesized in nature?

A4: In the bacterium Streptomyces spheroides, this compound is biosynthesized through a series of enzymatic reactions. [] A key enzyme in this pathway is this compound Synthetase (NovL), which catalyzes the ATP-dependent formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of Novobiocin) and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of Novobiocin). [, ]

Q5: What are the key characteristics of the enzyme this compound Synthetase (NovL)?

A5: NovL belongs to the superfamily of adenylate-forming enzymes and functions as a monomer. [] The enzyme exhibits both activation and transferase activities, meaning it activates ring A as acyl adenylate and subsequently transfers this acyl group to the amino group of ring B. [] NovL shows specificity for ATP as the nucleotide triphosphate and requires Mg2+ or Mn2+ for activity. []

Q6: Can this compound Synthetase utilize modified substrates to generate Novobiocin analogs?

A6: Research suggests that NovL can accept modified substrates, such as 3-geranyl-4-hydroxybenzoate, albeit with lower efficiency than the natural substrate. [] This finding presents opportunities for generating novel Novobiocin analogs through chemoenzymatic approaches, potentially leading to derivatives with improved activity or pharmacological properties. []

Q7: Are there analytical techniques to monitor the formation of this compound and related intermediates?

A7: Yes, mass spectrometry (MS) has been successfully employed to characterize the multi-enzyme reactions involved in Novobiocin biosynthesis. [] This technique allows for the direct detection of each intermediate, including this compound, and monitoring its subsequent conversion by downstream enzymes. [] This enables the evaluation of substrate specificity for individual enzymes and the optimization of conditions for chemoenzymatic synthesis. []

Q8: What is known about the genetic basis of Novobiocin and this compound production?

A8: The Novobiocin biosynthetic gene cluster from Streptomyces spheroides has been identified and characterized. [] This cluster contains genes encoding various enzymes involved in Novobiocin biosynthesis, including NovL, as well as the Novobiocin resistance gene gyrBr. [] This discovery provides insights into the genetic regulation of Novobiocin production and paves the way for genetic engineering approaches to enhance its production or generate novel derivatives.

Q9: Can microorganisms be utilized to modify the Novobiocin scaffold?

A9: Yes, a soil actinomycete (UC 5762, NRRL 11111) has been found to hydroxylate Novobiocin and related compounds at the C-11 position. [] This microbial biotransformation offers a regiospecific and efficient alternative to chemical synthesis, potentially expanding the structural diversity of Novobiocin analogs for further exploration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.